Cas no 1330169-92-0 (4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4)

4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4 Chemical and Physical Properties
Names and Identifiers
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- 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4
- 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2,3,5,6-tetradeuteriophenyl]morpholin-3-one
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4
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- Inchi: 1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1/i1D,2D,3D,4D
- InChI Key: DEXXSYVEWAYIGZ-ALIZGMTFSA-N
- SMILES: O1C(N(C2C([2H])=C([2H])C(=C([2H])C=2[2H])N2C(COCC2)=O)C[C@@H]1CN)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 409
- Topological Polar Surface Area: 85.1
4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A616977-25mg |
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 |
1330169-92-0 | 25mg |
$ 1499.00 | 2023-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S874072-5mg |
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 |
1330169-92-0 | AR | 5mg |
¥3,406.00 | 2022-08-31 | |
TRC | A616977-2.5mg |
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 |
1330169-92-0 | 2.5mg |
$ 190.00 | 2023-09-08 |
4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4 Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Additional information on 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4
Professional Introduction to Compound with CAS No. 1330169-92-0 and Product Name: 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4
The compound with the CAS number 1330169-92-0 and the product name 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4 represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal research. The presence of isotopic labeling (d4) suggests a focus on structural elucidation and metabolic studies, underscoring its importance in analytical chemistry and pharmacokinetics.
At the core of this compound's molecular architecture is a 4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl moiety, which is integrated with a 3-morpholinone backbone. This unique combination of functional groups has been strategically designed to enhance binding affinity and selectivity, making it a promising candidate for various therapeutic applications. The 5S configuration of the oxazolidinyl ring is particularly noteworthy, as stereochemistry plays a crucial role in the efficacy and safety of pharmaceutical compounds.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with high precision. Studies indicate that the 4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl segment interacts favorably with biological targets, particularly enzymes and receptors involved in critical metabolic pathways. This interaction profile aligns well with emerging research on modulating these pathways for therapeutic benefit. The 3-morpholinone-d4 component further enhances the compound's suitability for metabolic studies, providing a means to track its degradation and absorption within biological systems.
In the realm of drug discovery, isotopic labeling with deuterium (d4) is increasingly employed to improve drug stability and reduce metabolism by enzymatic pathways. The use of 3-morpholinone-d4 in this compound not only aids in structural confirmation but also offers insights into its pharmacokinetic behavior. Such labeled compounds are invaluable for understanding how drugs are processed in the body, potentially leading to more effective dosing regimens and reduced side effects.
The synthesis of this compound involves intricate organic transformations, requiring meticulous control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and chiral resolution techniques, have been employed to achieve the desired stereochemical purity. These synthetic strategies reflect the growing sophistication in pharmaceutical manufacturing processes, where precision is paramount for producing compounds with optimal biological activity.
Current research initiatives are exploring the therapeutic potential of derivatives of this compound in treating various diseases. Preliminary studies suggest that modifications to the 4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl moiety could enhance its efficacy against specific disease targets. Additionally, the integration of novel functional groups may expand its applicability to additional therapeutic areas. These explorations underscore the importance of structural diversity in pharmaceutical development.
The role of computational modeling in optimizing drug candidates cannot be overstated. By leveraging machine learning algorithms and molecular dynamics simulations, researchers can predict how modifications to this compound will affect its biological activity. This approach has accelerated the drug discovery process significantly, allowing for rapid screening of potential candidates before moving into costly and time-consuming experimental validation.
The environmental impact of pharmaceutical development is also a critical consideration. The use of isotopically labeled compounds like 3-morpholinone-d4 allows for more sustainable practices by reducing waste and improving reaction efficiency. Furthermore, advances in green chemistry principles are being incorporated into synthetic routes to minimize hazardous byproducts and energy consumption.
Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing research related to this compound. Such partnerships facilitate the sharing of resources and expertise, leading to faster breakthroughs in drug discovery. The integration of interdisciplinary approaches—combining organic chemistry, biochemistry, pharmacology, and computational science—has created a robust framework for developing novel therapeutics.
Future directions in research may involve exploring the use of this compound as a scaffold for designing new drugs with improved pharmacological properties. The versatility of its molecular structure allows for numerous modifications that could enhance its solubility, bioavailability, or target specificity. Additionally, investigating its potential as an intermediate in synthesizing other bioactive molecules could open up new avenues for therapeutic development.
The regulatory landscape for new pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through stringent testing protocols. As such compounds move through preclinical trials toward clinical deployment, rigorous evaluation ensures that they meet high standards before being made available to patients worldwide. This regulatory oversight is essential for maintaining public trust and ensuring that new treatments are both safe and effective.
In conclusion, the compound with CAS number 1330169-92-0 and product name 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone-d4 exemplifies the cutting edge of pharmaceutical innovation. Its complex structure, isotopic labeling, and strategic functional group placement make it a valuable tool for researchers studying enzyme inhibition, receptor binding, and metabolic pathways. As advancements continue in synthetic chemistry and computational modeling, compounds like this one will play an increasingly pivotal role in developing next-generation therapeutics that address unmet medical needs worldwide.
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